molecular formula C15H15N3O2S B2800422 N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide CAS No. 2034354-56-6

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide

Cat. No. B2800422
CAS RN: 2034354-56-6
M. Wt: 301.36
InChI Key: XUQZQXZQVFMNCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its unique chemical structure makes it a valuable tool for researchers in different fields.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Research has shown that pyrazole-acetamide derivatives, which share structural similarities with the compound , have been synthesized and used to form coordination complexes with metals like Co(II) and Cu(II). These complexes have been characterized and studied for their potential antioxidant activity. For example, a study demonstrated that such complexes possess significant antioxidant properties, which were evaluated using various in vitro assays like DPPH, ABTS, and FRAP. This suggests that similar compounds, including N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide, could have applications in the development of antioxidant agents or in the study of oxidative stress-related processes (Chkirate et al., 2019).

Heterocyclic Compound Synthesis

Another aspect of research involves the synthesis of novel heterocyclic compounds, which are crucial in medicinal chemistry due to their broad therapeutic potentials. Similar compounds have been used as precursors in the synthesis of diverse heterocyclic structures like pyridine, naphthyridine, and thiazole derivatives. These compounds have been evaluated for various biological activities, including antimicrobial and antitumor effects. The versatility in the synthesis of heterocyclic compounds from pyrazole-acetamide derivatives suggests that N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide could serve as a valuable starting material for the development of new pharmaceutical agents or in the study of biological processes (Abdelrazek et al., 2010).

Antimicrobial Activity

The synthesis of chitosan Schiff bases incorporating heterocyclic moieties, such as pyrazole derivatives, highlights another potential application area. These compounds have been characterized and tested for their antimicrobial activity against a variety of pathogens. The findings suggest that compounds with similar structural features, including N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide, could be explored for their antimicrobial properties, potentially leading to the development of new antimicrobial agents (Hamed et al., 2020).

properties

IUPAC Name

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-2-thiophen-3-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c19-15(7-12-2-6-21-11-12)16-3-4-18-9-14(8-17-18)13-1-5-20-10-13/h1-2,5-6,8-11H,3-4,7H2,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUQZQXZQVFMNCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=CN(N=C2)CCNC(=O)CC3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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